molecular formula C11H8FN5O B1519503 5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 941868-16-2

5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1519503
M. Wt: 245.21 g/mol
InChI Key: ORNDJMGOFIMPNO-UHFFFAOYSA-N
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Description

The compound “5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to be CDK2 inhibitors and have been studied for their potential in cancer treatment .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one . This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Adenosine Kinase Inhibitors

    Research has identified pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of adenosine kinase, with significant implications for anti-inflammatory activity. A study synthesized several analogues, finding that modifications in the pyrazolo[3,4-d]pyrimidine ring system significantly impact biological activity, highlighting the therapeutic potential of these compounds in inflammation and other conditions where adenosine kinase activity is relevant (Cottam et al., 1993).

  • Cytotoxic Activity

    Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and investigated for their cytotoxicity against human cancer cell lines. This research underscores the potential of these compounds in the development of new anticancer agents, with some derivatives showing significant activity against colon, lung, breast, and liver cancer cells (Hassan et al., 2015).

  • A2A Adenosine Receptor Antagonists

    Derivatives based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have been studied for their high affinity and selectivity as antagonists for the A2A adenosine receptor. Such compounds are valuable for probing the A2A receptor's role in various physiological and pathological processes (Kumar et al., 2011).

Chemical and Structural Analysis

  • Corrosion Inhibition

    Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their corrosion inhibition properties on steel surfaces in acidic environments. This research indicates the potential application of these compounds in protecting metals against corrosion, which is crucial for industrial applications (Abdel Hameed et al., 2020).

  • Neuroinflammation PET Imaging

    Novel pyrazolo[1,5-a]pyrimidines have been developed as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research presents the synthesis, in vitro evaluation, and successful in vivo neuroinflammation PET imaging of these compounds, suggesting their use in diagnosing and studying neuroinflammatory diseases (Damont et al., 2015).

properties

IUPAC Name

5-amino-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5O/c12-7-1-3-8(4-2-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNDJMGOFIMPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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